N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline

Catalog No.
S12586882
CAS No.
M.F
C15H16N2O
M. Wt
240.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)e...

Product Name

N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

InChI

InChI=1S/C15H16N2O/c1-16(2)15-7-5-13(6-8-15)3-4-14-9-11-17(18)12-10-14/h3-12H,1-2H3/b4-3+

InChI Key

ZNBFFDGZGHFAOU-ONEGZZNKSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)[O-]

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)[O-]

N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline is an organic compound characterized by its complex structure, which includes a dimethylamino group and a pyridinic moiety. This compound exhibits a unique conjugated system that enhances its electronic properties, making it of interest in various fields of chemical research. The molecular formula for this compound is C15H16N2OC_{15}H_{16}N_2O, and its molecular weight is approximately 240.308 g/mol .

Typical for compounds containing both amine and vinyl groups:

  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where electrophiles attack the ring, leading to the formation of various derivatives.
  • Nucleophilic Addition: The double bond in the vinyl group can participate in nucleophilic addition reactions, potentially leading to the formation of new adducts.
  • Oxidation: The presence of the pyridinic nitrogen allows for potential oxidation reactions, which may alter the electronic properties of the compound.

The synthesis of N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline generally involves several steps:

  • Formation of the Pyridinium Ion: Starting from appropriate pyridine derivatives, a quaternization reaction can be performed to introduce the oxidopyridinium functionality.
  • Vinylation: The introduction of the vinyl group can be achieved through a Wittig reaction or similar methodologies that allow for the formation of double bonds adjacent to aromatic systems.
  • Dimethylation: Finally, N,N-dimethylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base to yield the final product.

N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline has potential applications in:

  • Organic Electronics: Due to its electronic properties, it may be used in organic light-emitting diodes (OLEDs) or organic photovoltaics.
  • Pharmaceuticals: Its biological activity suggests potential as a lead compound for drug development targeting various diseases.
  • Dyes and Pigments: The compound's vivid color properties may find applications in dye chemistry.

Interaction studies involving N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline focus on its binding affinities with biological macromolecules such as proteins and nucleic acids. Preliminary data suggest that its oxidopyridinium moiety enhances binding interactions due to electrostatic and hydrophobic effects, which could be crucial for its biological activity.

Several compounds share structural similarities with N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline:

Compound NameStructureKey Features
N,N-Dimethyl-p-toluidineC9H13NSimple aromatic amine, less complex than target compound.
N,N-Dimethyl-anilineC8H11NBasic structure with no pyridine; serves as a common precursor.
4-Amino-N,N-dimethylanilineC9H12N2Contains an amino group; used in dye synthesis but lacks the oxidopyridinium structure.

Uniqueness: The presence of both an oxidopyridinium ion and a vinyl group distinguishes N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline from these related compounds, granting it unique electronic and biological properties that merit further study.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

240.126263138 g/mol

Monoisotopic Mass

240.126263138 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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